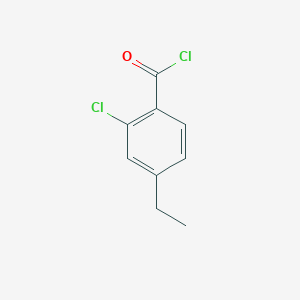

2-Chloro-4-ethylbenzoyl chloride

Description

This compound is primarily used in organic synthesis as an acylating agent or intermediate for pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic benzoyl chloride group, which facilitates nucleophilic substitution or coupling reactions.

Properties

CAS No. |

168036-25-7 |

|---|---|

Molecular Formula |

C9H8Cl2O |

Molecular Weight |

203.06 g/mol |

IUPAC Name |

2-chloro-4-ethylbenzoyl chloride |

InChI |

InChI=1S/C9H8Cl2O/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3 |

InChI Key |

UKYPGWAISBTGAT-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)C(=O)Cl)Cl |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)Cl)Cl |

Synonyms |

Benzoyl chloride, 2-chloro-4-ethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-4-ethylbenzoyl chloride with three structurally related compounds, emphasizing substituent effects, functional groups, and inferred applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility Halogen Differences: The chlorine atom in 2-chloro-4-ethylbenzoyl chloride confers moderate electronegativity compared to bromine in 2-bromo-4-fluorobenzylamine HCl (higher atomic radius, lower electronegativity) or fluorine (smaller, highly electronegative). This affects reaction rates in nucleophilic substitutions: benzoyl chlorides react faster than benzylamine hydrochlorides due to the leaving group ability of Cl⁻ vs. NH₂⁻ .

Functional Group-Driven Applications

- Benzoyl Chloride vs. Aldehyde : The benzoyl chloride group enables acylation reactions (e.g., forming amides or esters), whereas the aldehyde group in 2-chloro-4-methylbenzaldehyde is pivotal in condensation reactions (e.g., synthesizing Schiff bases) .

- Benzylamine Hydrochloride : This compound’s amine functionality (as in 2-bromo-4-fluorobenzylamine HCl) is critical for drug candidate synthesis, particularly in creating bioactive amines or ligands for metal complexes .

Environmental considerations (e.g., waste management of halogenated byproducts) highlighted in ’s manufacturing protocols may similarly apply to benzoyl chloride derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.